molecular formula C10H13N3O2 B1476167 3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2090399-68-9

3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No. B1476167
CAS RN: 2090399-68-9
M. Wt: 207.23 g/mol
InChI Key: ODJAQWOTWZRCRR-UHFFFAOYSA-N
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Description

3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one is an organic compound belonging to the class of heterocyclic compounds. It is an azetidine derivative and is composed of an azetidine ring with a methyl group and an amine group attached to the ring. The compound is used for a variety of scientific research applications and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Biological Activity

The molecule 3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one represents a structural motif of interest in the synthesis of heterocyclic compounds, demonstrating the broader utility of azetidine and pyridinone derivatives in medicinal chemistry. Research has explored various derivatives of related structural frameworks for their potential in addressing diverse biological targets.

One study details the synthesis of heterocyclic compounds, including pyridinones and azetidines, with applications towards central nervous system depressants and anti-inflammatory agents. Compounds derived from similar structural frameworks have been evaluated for their CNS-depressant activities and anti-inflammatory properties, showcasing the chemical versatility of these scaffolds (Okafor et al., 1982); (Fahmy et al., 2012).

Additionally, research into the BAZ2B bromodomain's interaction with 3-amino-2-methylpyridine derivatives reveals the potential of these compounds in modulating protein function, further emphasizing the role of such molecules in drug discovery efforts (Marchand et al., 2016).

Another study focused on the palladium(II) complexes of unsymmetrical CNN pincer ligands, highlighting the relevance of pyridine derivatives in the development of novel catalysts for organic synthesis. This research demonstrates the application of such molecular frameworks in facilitating diverse chemical reactions, underlining their importance beyond biological activity alone (Bröring et al., 2008).

Moreover, investigations into the synthesis and antibacterial properties of azetidinylquinolones reveal the antimicrobial potential of compounds featuring azetidine cores. Such studies underscore the utility of these molecules in developing new antibiotics, reflecting the ongoing need for novel antimicrobial agents amid rising resistance challenges (Frigola et al., 1995).

properties

IUPAC Name

3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-12-4-2-3-8(9(12)14)10(15)13-5-7(11)6-13/h2-4,7H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJAQWOTWZRCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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